molecular formula C9H13N3O4 B2453715 (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate CAS No. 1609396-33-9

(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate

Katalognummer: B2453715
CAS-Nummer: 1609396-33-9
Molekulargewicht: 227.22 g/mol
InChI-Schlüssel: MONDHJASQDUCBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate is a high-purity chemical reagent specializing in pharmaceutical and organic synthesis research. This compound features a pyrazole heterocycle substituted with a cyclopropyl group and a primary amine functional group, presented as a stable dioxalate salt to enhance its handling properties. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological potential . Researchers value this specific derivative as a versatile building block for constructing more complex molecules. Its structure allows for exploration in developing compounds with potential biological activity, analogous to other pyrazole-containing molecules that have been studied as inhibitors for various enzymes, such as cyclin-dependent kinase 2 (CDK2) . The primary amine group is particularly useful for forming amide or imine linkages, making it a key intermediate in the synthesis of targeted libraries for high-throughput screening. The cyclopropyl moiety can impart favorable metabolic stability and influence the molecule's conformational properties. This product is intended for research and development applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and utilize appropriate personal protective equipment.

Eigenschaften

CAS-Nummer

1609396-33-9

Molekularformel

C9H13N3O4

Molekulargewicht

227.22 g/mol

IUPAC-Name

(3-cyclopropyl-1H-pyrazol-5-yl)methanamine;oxalic acid

InChI

InChI=1S/C7H11N3.C2H2O4/c8-4-6-3-7(10-9-6)5-1-2-5;3-1(4)2(5)6/h3,5H,1-2,4,8H2,(H,9,10);(H,3,4)(H,5,6)

InChI-Schlüssel

MONDHJASQDUCBS-UHFFFAOYSA-N

SMILES

C1CC1C2=NNC(=C2)CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Kanonische SMILES

C1CC1C2=NNC(=C2)CN.C(=O)(C(=O)O)O

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate typically involves the reaction of cyclopropyl hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group. The final step involves the formation of the dioxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or other purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine oxalate
  • (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride

Uniqueness

(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate is unique due to its specific dioxalate salt form, which may confer different solubility, stability, or reactivity properties compared to other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Biologische Aktivität

(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyrazole ring, with a methanamine moiety and dioxalate salt formation. Its molecular formula is C11H15N3O8C_{11}H_{15}N_{3}O_{8}, which contributes to its diverse chemical reactivity and potential interactions with biological targets.

Biological Activity Overview

This compound exhibits various pharmacological properties, including:

  • Antimicrobial Activity : Similar pyrazole derivatives have shown potential as antimicrobial agents, suggesting that this compound may also possess such properties.
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory activities, which may extend to this compound.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways .

The mechanism of action for this compound involves its interaction with various molecular targets. The presence of the dioxalate moiety may enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is crucial for understanding the compound's therapeutic potential.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Case Studies

  • Enzyme Binding Studies : Research indicates that this compound binds effectively to certain enzymes, potentially inhibiting their activity. This suggests a pathway for therapeutic applications in diseases where these enzymes play a critical role.
  • Antimicrobial Testing : Preliminary tests have shown that derivatives of pyrazole exhibit antimicrobial effects against various pathogens. The specific activity of this compound needs further exploration but shows promise based on structural similarities .
  • Anti-inflammatory Potential : Given the established anti-inflammatory properties of related compounds, there is a hypothesis that this compound could exhibit similar effects by inhibiting pro-inflammatory cytokines or pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-MethylpyrazolePyrazole ring with methyl groupAntimicrobial properties
4-AminoantipyrineAmino group on an antipyrine scaffoldAnalgesic and anti-inflammatory effects
3-PyrazolylmethanolHydroxymethyl derivative of pyrazolePotential neuroprotective effects

The unique cyclopropyl substitution in this compound may enhance its biological activity compared to these similar compounds .

Q & A

Q. Optimization strategies :

  • Use catalysts like EDCI/HOBt for coupling reactions to reduce side products .
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time.
  • Purify intermediates via column chromatography or recrystallization (e.g., ethanol/water mixtures) to improve purity before salt formation .

How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in biological systems?

Advanced Research Question
SAR studies require systematic modification of substituents while retaining the pyrazole core. Methodological approaches include:

  • Core modifications : Replace cyclopropyl with other groups (e.g., methyl, phenyl) to assess steric/electronic effects .
  • Functional group variation : Substitute the methanamine group with bulkier amines or heterocyclic amines to probe binding affinity.
  • Bioisosteric replacements : Replace oxadiazole (if present in analogs) with 1,2,4-triazole or other heterocycles to evaluate metabolic stability .

Q. Experimental validation :

  • Compare biological activity (e.g., enzyme inhibition, cytotoxicity) of analogs using standardized assays (e.g., IC₅₀ measurements).
  • Cross-reference with computational docking studies to correlate substituent effects with target binding .

What analytical techniques are critical for characterizing the purity and stability of this compound under varying storage conditions?

Basic Research Question

  • Purity analysis : Use HPLC with UV detection (λ = 254 nm) and C18 columns, comparing retention times against reference standards .
  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to verify cyclopropyl protons (δ ≈ 0.5–1.5 ppm) and amine protons (δ ≈ 1.8–2.5 ppm) .
    • Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ for free base: C₈H₁₂N₄ = 164.11 g/mol).
  • Stability testing :
    • Thermal stability via DSC/TGA to identify decomposition temperatures.
    • pH-dependent stability using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Advanced Research Question
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized assays : Re-test the compound in parallel with positive/negative controls under identical conditions (e.g., cell line, incubation time) .
  • Impurity profiling : Use LC-MS to identify degradants or byproducts that may interfere with bioactivity .
  • Cross-study comparisons : Analyze differences in substituent regiochemistry (e.g., 3- vs. 5-position isomers) or salt forms (dioxalate vs. hydrochloride) .

What experimental designs are suitable for evaluating the environmental impact or biodegradation of this compound?

Advanced Research Question
Adopt methodologies from environmental chemistry studies:

  • Abiotic degradation : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., H₂O₂) to simulate environmental conditions. Monitor degradation via LC-MS .
  • Biotic degradation : Use microbial cultures (e.g., soil or wastewater microbiota) to assess metabolic breakdown pathways.
  • Ecotoxicity screening : Test effects on model organisms (e.g., Daphnia magna) at concentrations mimicking environmental exposure .

How can the solubility and bioavailability of this compound be improved for in vivo studies?

Basic Research Question

  • Salt selection : Test alternative counterions (e.g., hydrochloride, citrate) to enhance aqueous solubility .
  • Formulation strategies :
    • Use co-solvents (e.g., DMSO/PEG mixtures) for in vitro assays.
    • Develop nanoparticle or liposomal carriers for in vivo delivery.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .

What are the key challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Advanced Research Question

  • Reaction scalability : Replace hazardous reagents (e.g., hydrazine) with safer alternatives (e.g., Boc-protected intermediates) .
  • Purification bottlenecks : Optimize solvent systems for large-scale crystallization (e.g., ethanol/water vs. acetone).
  • Process monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction endpoints .

How can researchers validate the selectivity of this compound for its intended biological target versus off-target interactions?

Advanced Research Question

  • Target profiling : Use kinase or GPCR panels to screen for off-target binding .
  • Cellular assays : Compare activity in wild-type vs. CRISPR-knockout cell lines for the target protein.
  • Computational modeling : Perform molecular dynamics simulations to predict binding modes and off-target affinities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.